
Triethylamine phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethylamine phosphate (TEAP) is a phosphoric acid ester of triethylamine, a commonly used organic base. It is a colorless liquid with a pungent odor and is soluble in water. TEAP is used in a variety of applications, including as a catalyst in organic synthesis, as an electrolyte in batteries, and as a reagent in laboratory experiments. It is also used in the manufacture of pharmaceuticals, dyes, and other chemicals.
Wissenschaftliche Forschungsanwendungen
Gas Sensing Technology
Triethylamine is harmful to human health, causing respiratory and hematological diseases and eye lesions. Therefore, developing a triethylamine gas sensing technology is crucial for healthcare and environmental monitoring. A study by (Zhou et al., 2020) described a sensor based on Pt and Ce modified In2O3 hollow structure for triethylamine detection. This sensor offers high response, selectivity, stability, insusceptibility to water, reduced operating temperature, enhanced response, and superior long-term stability, making it promising for food safety inspection and environmental monitoring.
Cluster Formation for Trace Detection
The detection of trace quantities of tributyl phosphate (which contains functional groups similar to triethylamine) can provide insights into environmental contamination and degradation. Morrison, Ewing, and Clowers (2019) demonstrated the use of atmospheric flow tube mass spectrometry for ambient vapor sampling of tributyl phosphate. This method, enhanced by small quantities of dopants like triethylamine, offers sensitive and rapid detection, useful in environmental monitoring (Morrison et al., 2019).
Application in Anesthesia Research
Chen and Hillyer (2013) investigated the use of FlyNap (triethylamine) as an anesthetic agent for research into circulatory physiology and immune competence in mosquitoes. Their study revealed that FlyNap induces changes in heart physiology and affects mosquito immunity, showing it is not suitable for such research. This highlights the need for careful consideration of anesthetics in physiological and immunological studies (Chen & Hillyer, 2013).
Chemiluminescence Systems
Triethylamine (TEA) can significantly enhance the chemiluminescence (CL) intensity of certain systems. Zhang, Zhang, and Dong (2015) discovered that TEA, when used as a coreactant, increased the CL intensity of carbon dots/K2S2O8 by approximately 20 times. This finding is pivotal for developing sensitive and selective sensors for detecting TEA and other compounds (Zhang, Zhang, & Dong, 2015).
Catalysis in Chemical Synthesis
Aitken, Collett, and Mesher (2012) described a method for synthesizing dialkyl phosphates using triethylamine as a catalyst. This technique, involving the reaction of phosphorus oxychloride with primary alcohol and triethylamine, yields good quality dialkyl phosphates and illustrates the catalytic role of triethylamine in organic synthesis (Aitken et al., 2012).
Safety and Hazards
Zukünftige Richtungen
While specific future directions for triethylamine phosphate are not mentioned in the search results, there is a growing interest in reactions involving trialkylamines . This is due in part to the ability to generate trialkylamines cleanly and safely via digestion of cheap metal phosphides with acids, thus avoiding pressurized cylinders and specialized equipment .
Wirkmechanismus
Target of Action
Triethylamine phosphate, also known as TEAP, is primarily used as a buffer solution in high-performance liquid chromatography (HPLC) . Its primary targets are the various compounds that are being separated and analyzed in the HPLC process .
Mode of Action
This compound interacts with its targets by adjusting the pH of the mobile phase in HPLC . This allows for the separation of compounds based on their affinity to the mobile phase under the specific pH conditions .
Biochemical Pathways
It’s known that triethylamine, a component of this compound, is prepared by the alkylation of ammonia with ethanol . This suggests that it may interact with biochemical pathways involving these compounds .
Pharmacokinetics
It’s known that the compound is used in hplc due to its properties that allow it to interact with various compounds and facilitate their separation .
Result of Action
The primary result of this compound’s action is the successful separation of compounds in HPLC . This allows for the analysis of various compounds, contributing to research in fields such as pharmaceuticals, biochemistry, and environmental science .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the pH of the buffer solution can significantly affect the peak symmetry and retention times in HPLC . Therefore, careful control of these environmental factors is crucial for the effective use of this compound .
Biochemische Analyse
Biochemical Properties
Triethylamine phosphate plays a significant role in biochemical reactions, particularly in HPLC analysis . As an ion pair, it enhances the retention and separation effects of the analyte . When this compound is used, the analyte usually exists in a cationic form, making it suitable for analyzing compounds with a positive charge .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role in HPLC analysis. It functions as an ion pair, enhancing the retention and separation effects of the analyte . This suggests that it may interact with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
This compound is known for its chemical stability and solubility in water and ethanol . This suggests that it remains stable over time in laboratory settings. Specific long-term effects on cellular function in in vitro or in vivo studies have not been extensively documented.
Metabolic Pathways
Given its role in HPLC analysis, it may interact with enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
Given its solubility in water and ethanol, it may be readily transported and distributed within the cellular environment .
Subcellular Localization
Given its role in HPLC analysis, it may interact with various subcellular compartments and organelles .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Triethylamine phosphate can be achieved through a simple reaction between Triethylamine and Phosphoric acid.", "Starting Materials": [ "Triethylamine", "Phosphoric acid" ], "Reaction": [ "Add Phosphoric acid slowly to Triethylamine with constant stirring.", "The reaction mixture is heated to 60-70°C for 2-3 hours.", "The reaction mixture is then cooled to room temperature and the product is obtained by filtration.", "The product is washed with cold water and dried under vacuum." ] } | |
CAS-Nummer |
35365-94-7 |
Molekularformel |
C6H18NO4P |
Molekulargewicht |
199.19 g/mol |
IUPAC-Name |
dihydrogen phosphate;triethylazanium |
InChI |
InChI=1S/C6H15N.H3O4P/c1-4-7(5-2)6-3;1-5(2,3)4/h4-6H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
UNXNGGMLCSMSLH-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.OP(=O)(O)O |
Kanonische SMILES |
CC[NH+](CC)CC.OP(=O)(O)[O-] |
Andere CAS-Nummern |
35365-94-7 10138-93-9 |
Verwandte CAS-Nummern |
121-44-8 (Parent) |
Synonyme |
triethylamine triethylamine acetate triethylamine dinitrate triethylamine hydrobromide triethylamine hydrochloride triethylamine maleate (1:1) triethylamine phosphate triethylamine phosphate (1:1) triethylamine phosphonate (1:1) triethylamine sulfate triethylamine sulfate (2:1) triethylamine sulfite (1:1) triethylamine sulfite (2:1) triethylammonium formate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



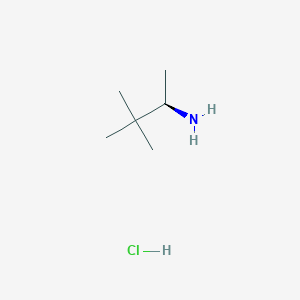
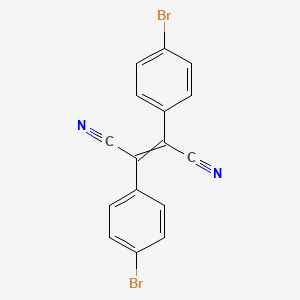
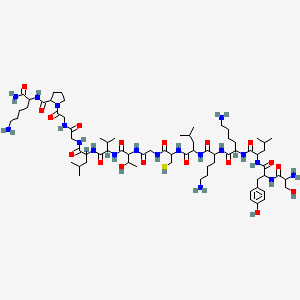

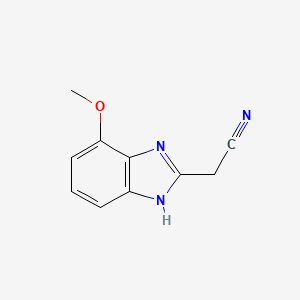
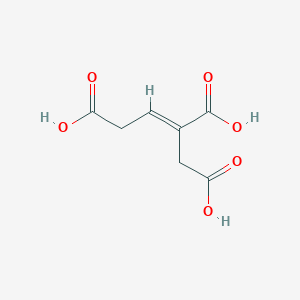
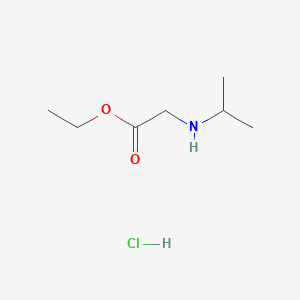
![7-Bromobenzo[d][1,2,3]thiadiazole](/img/structure/B3028768.png)
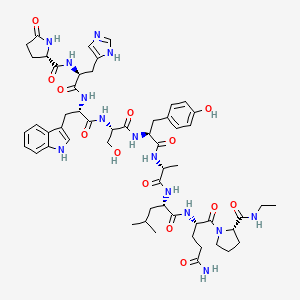


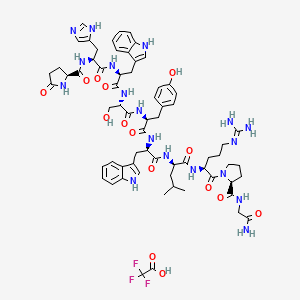
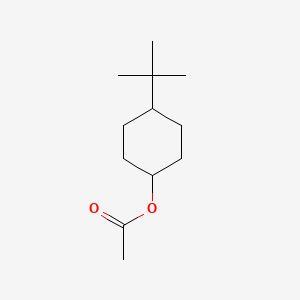
![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)